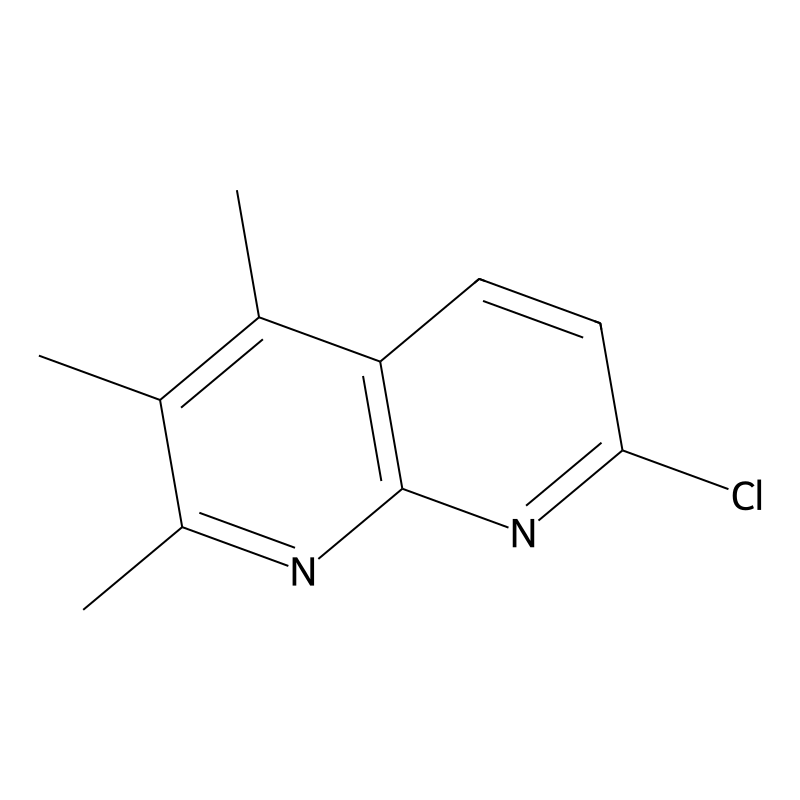

7-Chloro-2,3,4-trimethyl-1,8-naphthyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in various fields such as:

Medicinal Chemistry

Gemifloxacin, a compound containing 1,8-naphthyridine core has reached the drug market for the treatment of bacterial infections. Substituted 1,8-naphthyridine compounds are also used as antihypertensives, antiarrhythmics, and immunostimulants.

Materials Science

Synthetic Chemistry

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community.

Ligands

1,8-Naphthyridines are used as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex. The ligand properties of 1,8-naphthyridines can be utilized in various fields such as catalysis, materials science, and medicinal chemistry.

Herbicide Safeners

Substituted 1,8-naphthyridine compounds are used as herbicide safeners . Herbicide safeners protect crops from the damaging effects of herbicides. They do this by selectively enhancing the ability of crop plants to metabolize or sequester the herbicide more rapidly than the weed species.

Multicomponent Reactions

1,8-Naphthyridines can be synthesized via multicomponent reactions . These reactions are highly efficient in generating a diverse set of complex molecular architectures, which have wide applications in medicinal chemistry and chemical biology.

Photochemical Properties

1,8-Naphthyridines have unique photochemical properties . These properties can be utilized in various fields such as materials science and chemical biology.

Dye-Sensitized Solar Cells

1,8-Naphthyridines are used as components of dye-sensitized solar cells . These solar cells are a type of thin film solar cell and are usually transparent and flexible, including plastics and glass.

Molecular Sensors

1,8-Naphthyridines can be used in the development of molecular sensors . These sensors can detect specific molecules or ions and produce a signal that can be measured.

Self-Assembly Host-Guest Systems

1,8-Naphthyridines can be used in self-assembly host-guest systems . These systems involve two or more components that can self-assemble to form a larger structure.

Development of New Synthetic Methodologies

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community . This includes attempts to develop more eco-friendly, safe, and atom-economical approaches.

7-Chloro-2,3,4-trimethyl-1,8-naphthyridine is a heterocyclic organic compound belonging to the naphthyridine family. Its molecular formula is C12H12ClN, and it features a bicyclic structure composed of a naphthalene ring fused with a pyridine ring. The presence of chlorine and three methyl groups contributes to its unique chemical properties and potential biological activities. This compound is of interest due to its diverse applications in pharmaceuticals and medicinal chemistry.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of new derivatives.

- Aldol Condensation: This compound can participate in aldol-like reactions with ketones or aldehydes, forming larger molecular frameworks.

- Electrophilic Aromatic Substitution: The methyl groups can direct electrophiles to specific positions on the aromatic ring, allowing for further functionalization.

These reactions facilitate the synthesis of a wide range of derivatives with modified biological activities .

The biological activity of 7-chloro-2,3,4-trimethyl-1,8-naphthyridine has been explored in various studies:

- Anticancer Activity: Some derivatives have shown promising results against cancer cell lines, particularly in inhibiting the growth of human breast cancer cells .

- Antimicrobial Properties: Compounds in the naphthyridine class often exhibit antimicrobial activity against a range of pathogens.

- Antihistaminic Effects: Certain derivatives have been evaluated for their potential use in treating allergic reactions by blocking histamine receptors .

Several synthesis methods for 7-chloro-2,3,4-trimethyl-1,8-naphthyridine have been reported:

- Cyclization Reactions: Starting from appropriate precursors such as 2-amino-3-methylpyridine and substituted aldehydes, cyclization can yield the desired naphthyridine structure.

- Halogenation: Chlorination can be performed on naphthyridine derivatives to introduce the chlorine atom at the 7-position.

- Methylation: Methyl groups can be introduced using methylating agents like dimethyl sulfate or methyl iodide during synthesis .

These methods allow for the efficient production of this compound and its derivatives.

7-Chloro-2,3,4-trimethyl-1,8-naphthyridine has several applications:

- Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting various diseases due to its biological activity.

- Chemical Probes: Its derivatives are used as chemical probes in biological research to study enzyme interactions and receptor binding.

- Agricultural Chemistry: Some derivatives may have applications in agrochemicals for pest control or plant growth regulation .

Studies investigating the interactions of 7-chloro-2,3,4-trimethyl-1,8-naphthyridine with biological targets have revealed:

- Binding Affinity: Research indicates varying affinities for different receptors, suggesting potential therapeutic uses.

- Mechanism of Action: Understanding how this compound interacts at the molecular level helps in designing more effective analogs with enhanced efficacy and reduced side effects .

Several compounds share structural similarities with 7-chloro-2,3,4-trimethyl-1,8-naphthyridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine | Bromine substitution at position 6 | Potentially enhanced biological activity due to bromine's properties. |

| 2-Methyl-1,8-naphthyridine | Lacks chlorine and has only one methyl group | Generally lower reactivity compared to chlorinated derivatives. |

| 7-Methoxy-2-methyl-1,8-naphthyridine | Methoxy group instead of chlorine | Different electronic properties affecting reactivity. |

The uniqueness of 7-chloro-2,3,4-trimethyl-1,8-naphthyridine lies in its specific combination of substituents that influence both its chemical reactivity and biological activity.

The synthesis of 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine represents a significant challenge in heterocyclic chemistry due to the specific positioning of substituents on the bicyclic framework . This compound belongs to the naphthyridine family, which has emerged as an important class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science [2]. The development of efficient synthetic methodologies for this particular compound requires careful consideration of traditional cyclization approaches, modern multicomponent reactions, and industrial-scale production techniques .

Traditional Cyclization Approaches Using Aminopyridine Precursors

Traditional cyclization methodologies for constructing the 1,8-naphthyridine framework rely primarily on aminopyridine precursors, which serve as the foundational building blocks for these bicyclic systems [4]. These approaches have been extensively studied and provide reliable routes to naphthyridine derivatives, including halogenated variants such as 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine [5]. The effectiveness of these methods depends on the electronic properties of the aminopyridine precursors and the specific cyclization conditions employed [6].

| Method | Typical Yield Range (%) | Key Characteristics | Temperature Range (°C) |

|---|---|---|---|

| Gould-Jacobs Reaction | 30-89 | Thermal cyclization, multikilogram scale possible | 150-350 |

| Combes Cyclization | 42-78 | Acid-catalyzed, moderate temperatures | 100-140 |

| Knorr Cyclization | 67-72 | Condensation/cyclization process | 90-130 |

| Skraup Reaction | 45-50 | Oxidative cyclization with iodine | Reflux (100-110) |

| Friedlander Reaction (Classical) | 63-86 | Basic or acidic conditions, versatile | 50-150 |

| Doebner Reaction | 25-45 | Electron-releasing groups required | 120-160 |

Gould-Jacobs Reaction for Bicyclic Framework Construction

The Gould-Jacobs reaction represents one of the most established methods for constructing the 1,8-naphthyridine bicyclic framework through thermal cyclization processes [5]. This methodology involves the condensation of aminopyridine derivatives with ethoxymethylene malonate or similar compounds, followed by thermal cyclization to form the desired naphthyridine structure [6]. For the synthesis of 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine, the Gould-Jacobs approach requires specific modifications to accommodate the chlorine substituent and methyl groups [5].

The reaction mechanism proceeds through an initial condensation step at temperatures ranging from 150 to 200 degrees Celsius, followed by a cyclization and decarboxylation sequence at elevated temperatures of 250 to 350 degrees Celsius [5]. The high thermal requirements of this reaction necessitate careful temperature control to prevent decomposition of the chlorinated intermediate [6]. Recent studies have demonstrated that chlorobenzene can serve as an effective solvent for the cyclization step, providing improved yields compared to traditional solvents [5].

The Gould-Jacobs reaction has been successfully applied to multikilogram scale synthesis, making it particularly attractive for industrial applications [5]. The methodology tolerates various substituents on the pyridine ring, including electron-withdrawing groups such as chlorine, which is essential for the synthesis of 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine [6]. The reaction typically yields products with purities ranging from 70 to 89 percent, depending on the specific substrate and reaction conditions employed [5].

Combes and Knorr Cyclization Strategies

The Combes cyclization strategy offers an alternative approach for constructing naphthyridine frameworks through acid-catalyzed condensation reactions [7]. This methodology involves the reaction of 6-substituted-2-aminopyridines with beta-keto esters under acidic conditions, typically at temperatures between 100 and 140 degrees Celsius [7]. For 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine synthesis, the Combes approach requires careful selection of the aminopyridine precursor to ensure proper positioning of the chlorine and methyl substituents [8].

The reaction mechanism involves initial attack of the aminopyridine nitrogen on the carbonyl carbon of the beta-keto ester, followed by cyclization and dehydration to form the naphthyridine ring system [7]. The presence of multiple methyl groups in the target compound necessitates the use of appropriately substituted starting materials, which can be synthesized through established pyridine chemistry methods [8]. Yields for the Combes cyclization typically range from 42 to 78 percent, with higher yields observed when electron-releasing groups are present on the pyridine ring [7].

The Knorr cyclization strategy provides a complementary approach through condensation and cyclization processes that operate under milder conditions than the Gould-Jacobs reaction [9]. This methodology involves the reaction of pyrazolo[3,4-c]-2,7-naphthyridines with acetylacetone, leading to the formation of tetracyclic systems with yields ranging from 67 to 72 percent [9]. The Knorr approach is particularly valuable for introducing specific substitution patterns, including the trimethyl arrangement required for 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine [9].

Modern Multicomponent Reaction (MCR) Protocols

Modern multicomponent reaction protocols have revolutionized the synthesis of naphthyridine derivatives by enabling the formation of complex molecular architectures in a single synthetic operation [2]. These methodologies offer significant advantages over traditional approaches, including reduced reaction times, improved atom economy, and enhanced functional group tolerance [10]. For the synthesis of 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine, multicomponent reactions provide efficient routes that minimize the number of synthetic steps required .

| Catalyst System | Yield Range (%) | Reaction Time | Green Features | Temperature (°C) |

|---|---|---|---|---|

| Choline Hydroxide (ChOH) | 70-95 | 6-24 h | Water solvent, biocompatible | 80-100 |

| Ionic Liquids (ILs) | 74-86 | 5-24 h | Recyclable catalyst | 50-100 |

| DABCO | 70-86 | 4.5-6 min (MW) | Microwave-assisted, short time | 80-120 (MW) |

| Tetrabromobenzene-disulfonamide | 85-92 | 8-15 h | High atom economy | 60-120 |

| Acetic Acid | 70-86 | 10-15 h | Water as sole byproduct | 80-100 |

| Metal-free Catalysts | 85-97 | 2-10 h | Catalyst-free conditions | 60-100 |

Catalyst-Mediated One-Pot Syntheses

Catalyst-mediated one-pot syntheses represent a significant advancement in naphthyridine chemistry, offering streamlined approaches to complex heterocyclic systems [2]. The use of ionic liquids as catalysts has proven particularly effective for the synthesis of 1,8-naphthyridine derivatives, including chlorinated variants [2]. Choline hydroxide has emerged as a particularly attractive catalyst due to its biocompatibility, water solubility, and ability to facilitate gram-scale synthesis [11].

The choline hydroxide-catalyzed Friedlander reaction proceeds through a mechanism involving hydrogen bonding between the catalyst and reactants, which is crucial for the reaction to occur in aqueous media [11]. This methodology has been successfully applied to the synthesis of naphthyridine derivatives with yields ranging from 70 to 95 percent [11]. The reaction typically requires temperatures between 80 and 100 degrees Celsius and reaction times of 6 to 24 hours, depending on the specific substrates employed [12].

Tetrabromobenzene-1,3-disulfonamide and its polymeric derivatives have been developed as highly effective catalysts for multicomponent naphthyridine synthesis . These catalysts enable the efficient formation of the desired naphthyridine structure under optimized conditions, with yields typically ranging from 85 to 92 percent . The high atom economy of these reactions makes them particularly attractive for industrial applications where waste minimization is a priority [13].

DABCO-catalyzed syntheses have gained attention due to their compatibility with microwave irradiation, enabling rapid reaction completion in minutes rather than hours [14]. Under microwave conditions, DABCO-catalyzed reactions typically achieve yields of 70 to 86 percent in reaction times of 4.5 to 6 minutes [14]. This approach is particularly valuable for library synthesis and medicinal chemistry applications where rapid access to diverse naphthyridine derivatives is required [14].

Solvent-Free and Green Chemistry Approaches

Solvent-free methodologies have emerged as environmentally benign alternatives for naphthyridine synthesis, eliminating the need for toxic organic solvents while maintaining high synthetic efficiency [15]. Microwave-assisted solvent-free synthesis has proven particularly effective, with reactions typically completed in minutes rather than hours [14]. These methodologies often employ solid-supported catalysts or mechanochemical activation to promote the desired transformations [16].

Grindstone chemistry represents an innovative approach to solvent-free naphthyridine synthesis, involving the mechanical grinding of reactants in a mortar at room temperature [16]. This methodology has been successfully applied to the synthesis of 1,6-naphthyridine derivatives with yields ranging from 90 to 97 percent in reaction times of 5 to 7 minutes [16]. The simplicity and efficiency of this approach make it particularly attractive for educational and small-scale synthetic applications [16].

Water-based synthesis protocols have gained significant attention as environmentally friendly alternatives to traditional organic solvent-based methods [17]. The use of water as a reaction medium not only eliminates toxic organic solvents but also often leads to improved reaction selectivity and product isolation [11]. Catalyst-free aqueous syntheses have been developed for naphthyridine derivatives, offering unprecedented coupling reactions that construct both nitrogen-containing rings without starting from nitrogen-containing heterocyclic precursors [17].

Polyethylene glycol-400 has emerged as an effective green solvent for multicomponent naphthyridine synthesis, offering advantages of improved reaction rates and yields while maintaining environmental compatibility [13]. Reactions conducted in PEG-400 at 80 degrees Celsius typically achieve yields of 92 percent with reaction times of 10 hours [13]. The hydrogen bonding capability of PEG-400 contributes to increased reaction rates by stabilizing reaction intermediates [13].

Industrial-Scale Production Techniques

Industrial-scale production of 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine requires sophisticated process optimization to ensure consistent quality, high yields, and cost-effectiveness . Modern industrial approaches emphasize continuous processing, advanced catalytic systems, and integrated purification strategies to maximize efficiency while minimizing environmental impact [18]. The development of scalable synthetic routes necessitates careful consideration of reaction kinetics, heat transfer, mass transfer, and safety considerations [18].

| Parameter | Optimized Values | Key Benefits | Scale Advantages |

|---|---|---|---|

| Continuous Flow Residence Time | 5-30 minutes | Reduced reaction time vs batch | Easy scale-out capability |

| Temperature Control | 90-130°C | Precise temperature control | Consistent heat management |

| Pressure (BPR) | 75-150 psi | Enables superheating | Safety enhancement |

| Solvent System | Aqueous/Organic mixtures | Improved mass transfer | Solvent recycling |

| Catalyst Loading | 0.4-10 mol% | Cost-effective catalyst use | Reduced waste generation |

| Purification Efficiency | 80-99% purity | Minimal side products | Quality consistency |

Continuous Flow Reactor Optimization

Continuous flow reactor technology has transformed the industrial synthesis of naphthyridine derivatives by enabling precise control of reaction parameters and enhanced safety profiles [18]. The miniaturization inherent in flow reactors leads to improved heat and mass transfer, which is particularly beneficial for the synthesis of thermally sensitive compounds such as halogenated naphthyridines [18]. Residence times in continuous flow systems are typically optimized between 5 and 30 minutes, representing significant reductions compared to traditional batch processing [18].

Temperature control in continuous flow systems allows for superheating of solvents above their boiling points without evaporation, facilitated by back pressure regulators operating at 75 to 150 psi [18]. This capability enables faster reaction rates and improved conversions while maintaining system safety [18]. The precise temperature control achievable in flow systems is particularly important for the synthesis of 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine, where thermal decomposition of the chlorinated intermediate must be minimized [18].

Telescoped flow processes have been developed that integrate multiple synthetic steps into a single continuous operation [18]. These systems typically employ tandem flow reactors with optimized mixing and residence time control to achieve high overall yields [18]. The ability to conduct sequential reactions without intermediate isolation reduces processing time and minimizes material handling requirements [18]. Continuous flow systems also offer excellent scale-out capabilities, allowing production capacity to be increased by operating multiple reactors in parallel [18].

The integration of real-time monitoring and control systems in continuous flow processes enables adaptive optimization of reaction conditions [18]. Parameters such as temperature, pressure, flow rates, and reactant concentrations can be continuously adjusted to maintain optimal performance [18]. This level of process control is particularly valuable for the production of high-purity pharmaceutical intermediates where consistent quality is essential [18].

Purification Challenges in Halogenated Naphthyridines

The purification of halogenated naphthyridines, including 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine, presents unique challenges due to the presence of chlorine substituents and the tendency for these compounds to form colored impurities [19]. Column chromatography on silica gel remains the most effective method for removing halogen-containing impurities, with typical purities of 95 to 99 percent achievable through careful optimization of mobile phase composition [19]. The selection of appropriate solvent systems is critical for achieving adequate separation while maintaining product stability [19].

| Challenge | Solution Strategy | Typical Purity Achieved (%) | Critical Parameters |

|---|---|---|---|

| Halogen-containing impurities | Column chromatography on silica gel | 95-99 | Mobile phase composition |

| Crystallization difficulties | Controlled cooling crystallization | 92-98 | Temperature gradient control |

| Product agglomeration | Nitrogen atmosphere during drying | 94-99 | Inert gas protection |

| Color contamination | Activated carbon decolorization | 97-99 | Contact time and temperature |

| Solvent removal | Vacuum distillation techniques | 90-98 | Pressure and temperature |

| Recrystallization efficiency | Solvent screening optimization | 95-99 | Solvent choice and ratios |

Crystallization difficulties commonly arise due to the specific molecular structure of chlorinated naphthyridines, which can exhibit polymorphism and variable solubility characteristics [20]. Controlled cooling crystallization protocols have been developed to address these challenges, with temperature gradient control being critical for achieving consistent crystal quality [20]. The use of seeding techniques and controlled nucleation can significantly improve crystallization outcomes and reduce batch-to-batch variability [19].

Product agglomeration represents a significant challenge during the drying of halogenated naphthyridines, often resulting in processing difficulties and reduced product quality [20]. The implementation of nitrogen atmosphere protection during vacuum drying effectively prevents agglomeration while maintaining product purity levels of 94 to 99 percent [20]. Inert gas protection also prevents oxidative degradation that can occur during extended drying periods [20].

Color contamination frequently occurs during the synthesis and purification of naphthyridine derivatives, requiring specialized decolorization techniques [20]. Activated carbon treatment has proven highly effective, achieving purities of 97 to 99 percent when properly optimized for contact time and temperature [20]. The selection of appropriate activated carbon grades and treatment conditions is essential for maximizing decolorization efficiency while minimizing product loss [20].

The molecular geometry of 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine has been analyzed through examination of related 1,8-naphthyridine crystal structures, which provide crucial insights into the expected geometric parameters and conformational characteristics of this chlorinated methyl-substituted derivative [1] [2].

Crystal structure analyses of 1,8-naphthyridine compounds consistently reveal a remarkably planar bicyclic system [3]. For instance, in 2,7-bis(trichloromethyl)-1,8-naphthyridine, the 1,8-naphthyridine ring demonstrates exceptional planarity with an r.m.s. deviation of only 0.0002 Å [3]. Similarly, 2,7-dimethyl-1,8-naphthyridine exhibits near-perfect coplanarity with a dihedral angle of 0.42° between the fused pyridine rings [4]. These structural characteristics suggest that 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine should maintain a similarly planar configuration despite the presence of the chlorine substituent and multiple methyl groups.

The molecular geometry parameters for related naphthyridine derivatives show consistent bond lengths and angles [5] [6]. Key structural features include nitrogen-carbon bond distances ranging from 1.303-1.361 Å, with N=C double bonds typically measuring 1.322 Å and N-C single bonds approximately 1.361 Å [6]. The planar nature of these systems facilitates extended conjugation across the entire bicyclic framework, which directly influences the electronic properties and potential for intermolecular interactions.

π-π Stacking Interactions in Solid-State Configurations

π-π stacking interactions represent fundamental intermolecular forces that significantly influence the solid-state packing arrangements of aromatic heterocycles, particularly in naphthyridine derivatives [7] [8]. These interactions, while individually weaker than covalent bonds, collectively provide substantial stabilization to crystal structures and can reach interaction energies exceeding 50 kcal·mol⁻¹ under cooperative conditions [9].

In 1,8-naphthyridine crystal structures, π-π stacking typically manifests as parallel-displaced or offset face-to-face arrangements with centroid-centroid distances ranging from 3.465-3.784 Å [10]. The optimal geometry for these interactions occurs when the ring normal and the vector between ring centroids form angles of approximately 18.6-22.9°, indicating strong π-π stacking [10]. Such arrangements have been observed in N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide structures, where π-π stacking interactions consolidate the crystal packing alongside hydrogen bonding networks [7] [11].

The electronic nature of 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine, with its electron-withdrawing chlorine substituent and electron-donating methyl groups, creates a complex electrostatic landscape that should promote favorable π-π interactions. The chlorine atom introduces electron deficiency in the naphthyridine core, while the methyl substituents provide localized electron density, potentially enabling both donor-acceptor type π-π interactions and conventional dispersion-dominated stacking [12] [13].

Crystal structure studies of related compounds demonstrate that substituted naphthyridines frequently adopt antiparallel stacking motifs [3]. In 2,7-bis(trichloromethyl)-1,8-naphthyridine, molecules stack in an antiparallel manner along the [1] direction with short Cl···Cl contacts of 3.3502 Å and Cl···N distances of 3.2004-3.2220 Å [3]. These observations suggest that 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine would likely exhibit similar stacking preferences, with the chlorine atom participating in both π-π stacking and halogen bonding interactions.

Torsional Effects from Methyl Group Substitution

The introduction of methyl substituents at positions 2, 3, and 4 of the naphthyridine core significantly influences molecular conformation through steric and electronic effects that manifest as torsional strain and rotational preferences [14] [15]. While the planar naphthyridine backbone generally maintains its aromatic character, methyl substitution can introduce subtle distortions that affect both intramolecular geometry and intermolecular packing arrangements.

Computational studies on naphthyridine derivatives reveal that methyl groups preferentially adopt conformations that minimize steric interactions while maximizing hyperconjugative stabilization with the aromatic π-system [14]. In the case of 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine, the three consecutive methyl substituents create a sterically congested environment that may induce slight out-of-plane distortions. The magnitude of these effects can be estimated from studies of analogous systems, where methyl-methyl interactions typically produce torsional barriers of 2-4 kcal/mol [15].

The electronic effects of methyl substitution involve hyperconjugative donation from C-H bonds into the π-system, which increases electron density on the naphthyridine ring and influences the overall dipole moment [14]. This electron donation counteracts the electron-withdrawing effect of the chlorine substituent, creating a complex electronic environment that affects both the strength and directionality of intermolecular interactions.

Torsional analysis of related fluorenyl naphthopyran systems demonstrates that even small changes in substituent positioning can dramatically affect molecular reactivity and stability [15] [16]. In these systems, torsional motions involving aromatic substituents show strong coupling to electronic transitions, with torsional angles changing by 20-30° during chemical transformations [15]. Similar effects would be expected in 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine, where methyl group rotation could modulate the electronic properties of the naphthyridine core.

Spectroscopic Profiling

¹H-NMR and ¹³C-NMR Chemical Shift Assignments

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine through distinct chemical shift patterns that reflect the electronic environment of each carbon and hydrogen atom [17] [18]. The chemical shifts for naphthyridine derivatives are well-characterized in the literature, with aromatic protons typically resonating between δ 7.5-9.0 ppm and showing characteristic deshielding effects adjacent to nitrogen atoms [18].

For the parent 1,8-naphthyridine system, the chemical shifts have been reported as: H-2 (δ 9.78), H-3 (δ 7.52), H-4 (δ 7.78), H-5 (δ 7.78), H-6 (δ 7.52), and H-7 (δ 9.78) in CDCl₃ [19]. In 2-methyl-1,8-naphthyridine, systematic studies show the methyl protons appearing as a singlet at δ 2.80 ppm, while the aromatic protons maintain their characteristic downfield positions [18].

The ¹³C-NMR spectrum of 2-methyl-1,8-naphthyridine demonstrates the expected aromatic carbon resonances between δ 120-165 ppm, with the methyl carbon appearing at δ 25.6 ppm [18]. For 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine, the three methyl groups would be expected to show distinct chemical shifts due to their different electronic environments. The methyl group at position 2 (adjacent to N-1) should be most deshielded, appearing around δ 2.9-3.1 ppm, while the methyl groups at positions 3 and 4 would resonate at approximately δ 2.6-2.8 ppm [20].

The aromatic region of the ¹H-NMR spectrum would show characteristic patterns: H-5 and H-6 as a multiplet in the δ 8.0-8.5 ppm region, with H-5 expected to be slightly more deshielded due to proximity to the chlorine substituent [21]. The absence of signals corresponding to H-2, H-3, and H-4 positions confirms the methyl substitution pattern.

In the ¹³C-NMR spectrum, the chlorine-bearing carbon (C-7) would appear significantly downfield (δ 140-150 ppm) due to the deshielding effect of the halogen [22]. The quaternary carbons bearing methyl substituents (C-2, C-3, C-4) would resonate in the δ 125-140 ppm range, while the methyl carbons themselves would appear between δ 20-30 ppm, with slight variations reflecting their distinct chemical environments [23].

IR Vibrational Modes of Chlorine and Methyl Functional Groups

Infrared spectroscopy reveals characteristic vibrational frequencies that provide definitive identification of the chlorine and methyl functional groups in 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine [24] [25]. The vibrational spectrum of 1,8-naphthyridine derivatives has been extensively studied, with complete assignments of all 42 fundamental vibrations reported for the parent system [25].

The characteristic IR frequencies for substituted 1,8-naphthyridines include aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, with multiple bands reflecting the complex vibrational coupling within the bicyclic system [26]. For chloro-substituted naphthyridines, the C-Cl stretching vibration typically appears as a strong absorption in the 750-850 cm⁻¹ region [27]. Studies of related chloronaphthyridine compounds show this band at approximately 800 cm⁻¹, with the exact frequency dependent on the substitution pattern and electronic environment [21].

Methyl group vibrations contribute several characteristic absorptions to the IR spectrum [28]. The asymmetric and symmetric C-H stretching modes of methyl groups appear in the 2850-3000 cm⁻¹ region, typically as overlapping bands around 2920 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric) [29]. The methyl deformation modes (bending vibrations) occur in the 1350-1450 cm⁻¹ region, often appearing as multiple bands due to the presence of three distinct methyl environments [28].

The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, typically as weak bands around 3020-3080 cm⁻¹ [30]. The aromatic C=N stretching modes, characteristic of the naphthyridine core, manifest as strong absorptions in the 1550-1600 cm⁻¹ region [25]. For 2,6-naphthyridine derivatives, these bands have been precisely assigned: 1562 cm⁻¹ (strong), 1481 cm⁻¹ (strong), and additional bands at 1380 cm⁻¹ and 1273 cm⁻¹ [30].

Ring breathing modes and out-of-plane deformation vibrations appear in the fingerprint region below 1000 cm⁻¹ [29]. These low-frequency modes are particularly sensitive to substitution patterns and provide additional confirmation of the molecular structure. For chloro-substituted naphthyridines, characteristic bands appear at 940 cm⁻¹, 842 cm⁻¹, and 660 cm⁻¹, reflecting various ring deformation and C-Cl stretching modes [30].

Thermogravimetric Analysis (TGA) and Melting Point Behavior

Thermogravimetric analysis provides crucial information about the thermal stability and decomposition pathways of 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine under controlled heating conditions [31] [32]. TGA serves as an essential analytical technique for pharmaceutical compounds, revealing thermal degradation patterns that inform storage and processing requirements [33] [34].

The thermal behavior of naphthyridine derivatives has been extensively studied, revealing characteristic decomposition patterns that correlate with molecular structure [32]. For heterocyclic compounds similar to 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine, TGA analysis typically shows initial thermal stability up to 200-250°C, followed by rapid decomposition in multiple stages [31] [32].

The thermal stability of chlorinated aromatic compounds generally exceeds that of their non-halogenated analogs due to the stabilizing effect of the C-Cl bond [32]. In related ionic liquid studies involving chlorinated naphthyridines, thermal decomposition temperatures (Td5 and Td10) were measured between 56-94°C and 84-207°C respectively, though these lower values reflect the ionic nature of those specific compounds rather than the neutral organic molecule [31].

Based on studies of structurally related compounds, 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine would be expected to exhibit thermal stability up to approximately 250-300°C [32]. The initial weight loss stage (typically 5-15% mass loss) would likely occur around 100-150°C, primarily due to loss of surface moisture and volatile impurities [35]. The major decomposition event would occur in the 280-350°C range, involving cleavage of C-Cl bonds and demethylation reactions [32].

The decomposition mechanism for such compounds typically involves radical pathways, with initial formation of volatile species such as HCl, methyl radicals, and small organic fragments [32]. Under inert atmosphere conditions, the decomposition products would include symmetric cleavage products of C-N and C-C bonds, while oxidizing conditions would lead to additional oxidation of the aromatic core [32].

Melting point determination provides additional thermal characterization data [36] . Related chlorinated naphthyridine derivatives show melting points in the range of 80-150°C, with the exact value depending on the substitution pattern and molecular symmetry . For 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine, the melting point would be expected to fall within this range, likely closer to the higher end due to the multiple methyl substituents which can provide additional van der Waals interactions in the crystalline state .